[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid
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Overview
Description
[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid: is an organoboron compound with the molecular formula C11H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropylmethoxy group and a methyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, including [4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The this compound acts as a nucleophilic organic group in this process .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant , which can impact the performance of this compound in these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boronic ester or boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
Aryl Halide Preparation: The starting material, an aryl halide, is prepared by halogenation of the corresponding aromatic compound.
Suzuki-Miyaura Coupling: The aryl halide is then reacted with a boronic ester or boronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid. It undergoes cross-coupling with various aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alkane.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Alkanes: Formed via reduction of the boronic acid group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used extensively in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.
Agriculture: Used in the development of agrochemicals for crop protection.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
[4-Methoxyphenyl]boronic Acid: Contains a methoxy group instead of a cyclopropylmethoxy group.
[4-Methylphenyl]boronic Acid: Contains a methyl group without the cyclopropylmethoxy substitution.
Uniqueness:
Cyclopropylmethoxy Group: The presence of the cyclopropylmethoxy group in [4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid imparts unique steric and electronic properties, making it distinct from other boronic acids. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVMKQGCSABGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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